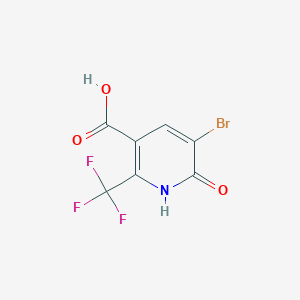
4-(4-Fluorophenyl)-4-hydroxycyclohexan-1-one
概要
説明
4-(4-Fluorophenyl)-4-hydroxycyclohexan-1-one is a chemical compound characterized by the presence of a fluorophenyl group attached to a hydroxycyclohexanone structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-4-hydroxycyclohexan-1-one typically involves the reaction of p-fluorobenzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product. The reaction can be carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of optimized reaction conditions, such as temperature control and efficient mixing, is crucial to achieve high yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
化学反応の分析
Types of Reactions: 4-(4-Fluorophenyl)-4-hydroxycyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of 4-(p-Fluorophenyl)-4-oxocyclohexanone or 4-(p-Fluorophenyl)cyclohexanecarboxylic acid.
Reduction: Formation of 4-(p-Fluorophenyl)-4-hydroxycyclohexanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(4-Fluorophenyl)-4-hydroxycyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 4-(4-Fluorophenyl)-4-hydroxycyclohexan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The hydroxy group may also participate in hydrogen bonding interactions, further influencing the compound’s biological effects.
類似化合物との比較
4-(p-Chlorophenyl)-4-hydroxycyclohexanone: Similar structure but with a chlorine atom instead of fluorine.
4-(p-Methylphenyl)-4-hydroxycyclohexanone: Contains a methyl group instead of fluorine.
4-(p-Bromophenyl)-4-hydroxycyclohexanone: Features a bromine atom in place of fluorine.
Uniqueness: 4-(4-Fluorophenyl)-4-hydroxycyclohexan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C12H13FO2 |
|---|---|
分子量 |
208.23 g/mol |
IUPAC名 |
4-(4-fluorophenyl)-4-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C12H13FO2/c13-10-3-1-9(2-4-10)12(15)7-5-11(14)6-8-12/h1-4,15H,5-8H2 |
InChIキー |
JFJXHTCDSDMHPT-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1=O)(C2=CC=C(C=C2)F)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-phenyl-1-(phenylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B8754835.png)



![(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B8754868.png)






